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3-Azidopropoxycyclobutane

PROTAC Targeted Protein Degradation Linker Optimization

3-Azidopropoxycyclobutane is an organic building block with the molecular formula C₇H₁₃N₃O and a molecular weight of 155.20 g/mol. Its structure features a reactive azide group tethered to a cyclobutane ring via a propoxy spacer.

Molecular Formula C7H13N3O
Molecular Weight 155.201
CAS No. 2138394-51-9
Cat. No. B2838749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azidopropoxycyclobutane
CAS2138394-51-9
Molecular FormulaC7H13N3O
Molecular Weight155.201
Structural Identifiers
SMILESC1CC(C1)OCCCN=[N+]=[N-]
InChIInChI=1S/C7H13N3O/c8-10-9-5-2-6-11-7-3-1-4-7/h7H,1-6H2
InChIKeyHOZRJTSBWFRWIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Azidopropoxycyclobutane (CAS 2138394-51-9): A Cyclobutane-Based Azido Linker for Click Chemistry Bioconjugation and PROTAC Development


3-Azidopropoxycyclobutane is an organic building block with the molecular formula C₇H₁₃N₃O and a molecular weight of 155.20 g/mol . Its structure features a reactive azide group tethered to a cyclobutane ring via a propoxy spacer. This configuration places it within a class of compounds used as linkers in click chemistry applications . The azide moiety is a primary functional handle for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) [1], while the cyclobutane core introduces conformational rigidity compared to more flexible alkyl or polyethylene glycol (PEG) linkers.

Why Substituting 3-Azidopropoxycyclobutane with a Common PEG or Alkyl Linker Can Compromise PROTAC and Bioconjugate Performance


Generic substitution of 3-azidopropoxycyclobutane with a flexible alkyl or PEG-based azido linker in a research or development program is inadvisable without careful validation. The conformational rigidity imparted by the cyclobutane ring can dramatically influence the orientation and distance between the linked functional moieties, a parameter critical for the formation of a stable ternary complex and efficient degradation in PROTAC applications [1]. For instance, the use of a cis-cyclobutane linker in the PROTAC degrader UNC7700 was a key design element that contributed to its potent degradation activity (DC50 = 111 nM for EED), underscoring how a rigid, non-linear linker geometry can directly translate to functional efficacy in a way that a simple linear chain cannot replicate [1].

Quantitative and Comparator-Driven Evidence for 3-Azidopropoxycyclobutane in Drug Discovery and Chemical Biology


Conformational Rigidity of Cyclobutane vs. Flexible PEG/Alkyl Linkers in PROTAC Ternary Complex Formation

The incorporation of a rigid cyclobutane core, as found in 3-azidopropoxycyclobutane, into a PROTAC linker can significantly alter degradation efficacy by restricting conformational freedom and pre-organizing the ligand for productive ternary complex formation. This principle is demonstrated by the compound UNC7700, which contains a unique cis-cyclobutane linker and exhibits potent degradation of the EED protein with a DC50 of 111 nM and a Dmax of 84% after 24 hours in DB cells [1]. While direct data for 3-azidopropoxycyclobutane are unavailable, this class-level evidence suggests that the rigid cyclobutane moiety provides a distinct advantage over flexible linkers (e.g., PEG or alkyl chains) for applications where precise spatial control is paramount.

PROTAC Targeted Protein Degradation Linker Optimization

Preference for Cyclobutane as a 'Clickable' Handle in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Conjugations

In the context of strain-promoted azide-alkyne cycloaddition (SPAAC) for bioconjugation, cyclobutane-containing linkers are explicitly named as a preferred 'clickable' handle, alongside cyclooctynes, for programming antibody Fc fragments for tumor cell targeting [1]. The specific mention of cyclobutane over other possible alkyl or PEG-based azides suggests that the ring's structural properties are advantageous in this application. This evidence directly positions 3-azidopropoxycyclobutane as a relevant and potentially superior building block for SPAAC-based conjugations compared to its more flexible, non-cyclic analogs.

SPAAC Bioconjugation Antibody-Drug Conjugates

Optimal Research and Development Scenarios for Procuring 3-Azidopropoxycyclobutane


Optimization of Linker Geometry in PROTAC Development

Given the demonstrated potency of cyclobutane-containing linkers in PROTAC molecules like UNC7700, 3-azidopropoxycyclobutane is an ideal building block for a linker-focused SAR (structure-activity relationship) study [1]. Its rigid, non-linear structure offers a distinct geometry compared to common flexible PEG or alkyl linkers. Researchers can use this compound to synthesize a library of PROTACs with varying linker lengths and rigidity, using the azide group as a point of attachment via click chemistry to either the target protein ligand or the E3 ligase recruiter. This enables systematic evaluation of how linker conformation impacts ternary complex stability and degradation efficiency (DC50 and Dmax).

Synthesis of Site-Specific Antibody-Drug Conjugates (ADCs) via SPAAC

3-Azidopropoxycyclobutane serves as a critical starting material for constructing bifunctional linkers used in strain-promoted azide-alkyne cycloaddition (SPAAC) [1]. In this application, it can be elaborated into a linker containing a tumor-targeting ligand and a 'clickable' cyclobutane-based handle. The linker is then attached to an antibody Fc fragment. The azide group in the final linker is used to conjugate a cytotoxic drug payload. This scenario is ideal for researchers focused on developing next-generation ADCs with improved homogeneity and pharmacokinetic properties, leveraging the established utility of cyclobutane handles in SPAAC bioconjugation strategies.

Synthesis of Conformationally Constrained Chemical Probes for Target Identification

The unique structural combination of a rigid cyclobutane core and a reactive azide handle makes 3-azidopropoxycyclobutane a valuable precursor for activity-based protein profiling (ABPP) or photoaffinity labeling probes. The azide group allows for the bioorthogonal attachment of a reporter tag (e.g., a fluorophore or biotin) after the probe has bound to its cellular target [2]. The cyclobutane moiety introduces a degree of conformational constraint that can enhance binding selectivity and reduce off-target interactions compared to probes built with flexible linkers. This application is relevant for target deconvolution in phenotypic drug discovery and for mapping small molecule-protein interactions in live cells.

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